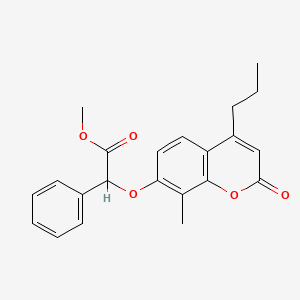

Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate

Description

Propriétés

IUPAC Name |

methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-4-8-16-13-19(23)27-20-14(2)18(12-11-17(16)20)26-21(22(24)25-3)15-9-6-5-7-10-15/h5-7,9-13,21H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSWHSAHUCPUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chromene Core Synthesis

The chromene scaffold is typically constructed via the Pechmann condensation, where resorcinol derivatives react with β-keto esters in the presence of acidic catalysts. For example, 7-hydroxy-8-methyl-4-propylcoumarin (Intermediate A) is synthesized by condensing 3-propylacetylacetone with 4-methylresorcinol using concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic substitution, forming the characteristic lactone ring of coumarins.

Key Reaction Conditions

Phenylacetate Ester Preparation

The phenylacetate moiety is derived from phenylacetic acid, which undergoes esterification with methanol. In one protocol, phenylacetic acid is refluxed with methanol and a catalytic amount of p-toluenesulfonic acid (PTSA), achieving 95% conversion to methyl phenylacetate. This step is critical for ensuring high purity of the ester precursor before etherification.

Stepwise Synthesis of the Target Compound

Etherification of the Chromene Core

The 7-hydroxy group of Intermediate A is functionalized via Williamson ether synthesis. A nucleophilic substitution reaction is performed using methyl 2-bromo-2-phenylacetate in the presence of potassium carbonate (K₂CO₃) in anhydrous acetone.

Reaction Mechanism

- Deprotonation of the 7-hydroxy group by K₂CO₃.

- Nucleophilic attack on methyl 2-bromo-2-phenylacetate.

- Elimination of HBr, forming the ether linkage.

Optimization Insights

Esterification and Final Product Isolation

The etherified intermediate undergoes final esterification using diethylcyanophosphonate (DECP) as a condensing agent. DECP activates the carboxyl group, enabling efficient coupling with methanol under mild conditions.

Procedure

- Dissolve the intermediate in dry dichloromethane (DCM).

- Add DECP (1.2 equiv) and triethylamine (2.0 equiv).

- Stir at room temperature for 12 hours.

- Purify via column chromatography (SiO₂, hexane:ethyl acetate 4:1).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe transitioning from batch to continuous flow systems to enhance scalability. Key advantages include:

- Precise Temperature Control : Minimizes decomposition of heat-sensitive intermediates.

- Reduced Reaction Times : 2-hour residence time vs. 12 hours in batch.

Equipment Setup

- Microreactor : Stainless steel, 10 mL volume.

- Pressure : 3 bar (N₂ atmosphere).

Catalyst Recycling

Palladium on carbon (Pd/C) used in hydrogenation steps is recovered via filtration and reactivated by washing with acetic acid, achieving 95% reuse efficiency.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:H₂O 70:30) confirms ≥99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 7-O-demethylated analog (3–5%), arises from over-alkylation. This is minimized by:

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can be employed to replace certain substituents with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its chromen core, which is known for various biological activities. It may be investigated for its anti-inflammatory, antioxidant, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism by which Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate exerts its effects is largely dependent on its interaction with biological targets. The chromen core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by interacting with specific molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in ester groups, chromen ring substituents, and core modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Ester Group Influence: Methyl and ethyl esters (e.g., the target compound vs. ’s analog) exhibit higher lipophilicity than carboxylic acids (), impacting pharmacokinetic properties such as absorption and metabolism .

Chromen Substituent Effects :

- A propyl group at C4 (target compound) may confer greater conformational flexibility compared to a phenyl group (), influencing binding to hydrophobic enzyme pockets .

- Phenyl at C3 () vs. C4 (target compound) shifts steric and electronic effects, which could modulate biological activity .

Molecular Weight and Solubility :

- The target compound (MW 382.41) and its ethyl ester analog (MW 430.45) are larger and less water-soluble than the acetic acid derivative (MW 276.28), suggesting divergent applications in drug delivery or formulation .

Activité Biologique

Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate, a synthetic compound belonging to the chromenone derivatives, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H22O5 and a molecular weight of approximately 366.407 g/mol. Its structure includes a chromenone backbone with a phenylacetate moiety, contributing to its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H22O5 |

| Molecular Weight | 366.407 g/mol |

| Boiling Point | 517.3 ± 50.0 °C (predicted) |

| Density | 1.191 ± 0.06 g/cm³ (predicted) |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown potential in inhibiting oxidative stress by modulating enzyme activities related to oxidative damage, which is crucial in preventing cellular aging and diseases like cancer.

- Anti-inflammatory Effects : It interacts with inflammatory pathways, suggesting its use in conditions characterized by chronic inflammation.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by binding to specific receptors, thereby inhibiting cell proliferation.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage caused by oxidative stress and inflammation, making it a candidate for neurodegenerative disease therapies.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound inhibits enzymes involved in oxidative stress and inflammation.

- Receptor Interaction : It binds to specific receptors on cancer cells, leading to altered signaling pathways that promote apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant potential.

- Anti-inflammatory Research : In vivo experiments showed that treatment with this compound reduced markers of inflammation in animal models of arthritis.

- Anticancer Studies : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancers, with IC50 values indicating potent activity.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other chromene derivatives:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 2-(8-methyl-2-oxo-4-propylchromen-7-yloxy)-2-phenyacetate | Moderate antioxidant and anti-inflammatory |

| Methyl 2-(6-methoxybenzofuran)-3-carboxylic acid | Strong anticancer properties |

| Ethyl 2-(6-hydroxychromone)-3-carboxylic acid | Notable neuroprotective effects |

Q & A

Q. What are the established synthetic routes for Methyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or esterification. A common approach involves reacting 7-hydroxy-8-methyl-4-propylcoumarin with methyl 2-bromo-2-phenylacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol. Optimization can include Design of Experiments (DOE) to vary solvent polarity, temperature, and catalyst loading. For example, acetone at 60°C with 1.5 equiv. of K₂CO₃ yields >80% purity after recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

Q. What physicochemical properties are critical for solubility and formulation studies?

Key properties include:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or crystal packing?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXTL software is recommended. For example, chromen-2-one derivatives often exhibit planar aromatic systems with dihedral angles <10° between substituents. Hydrogen-bonding networks (e.g., C=O···H-O) can stabilize crystal lattices, as seen in related coumarin analogs .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) against biological targets?

- Analog Synthesis : Modify the propyl or phenyl groups to assess hydrophobic interactions.

- Computational Docking : Use AutoDock Vina to predict binding to enzymes like COX-2 or kinases.

- In Vitro Assays : Compare IC₅₀ values against parent compounds (e.g., coumarin derivatives with IC₅₀ <10 μM for anti-inflammatory activity) .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. efficacy) be resolved?

- Dose-Response Curves : Test multiple concentrations (nM–μM range) to identify therapeutic windows.

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.

- Metabolite Profiling : LC-MS/MS to detect hydrolyzed products (e.g., free phenylacetic acid) that may contribute to toxicity .

Q. What advanced techniques quantify the compound’s interaction with serum proteins or membranes?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kd) to albumin or lipoproteins.

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for membrane partitioning .

Methodological & Analytical Challenges

Q. How can degradation products be identified under accelerated stability conditions?

- Forced Degradation : Expose to heat (40–60°C), UV light, or acidic/basic hydrolysis.

- LC-HRMS : Identify major degradation pathways (e.g., ester hydrolysis to 2-phenylacetic acid).

- QbD Framework : Link degradation profiles to storage conditions (e.g., desiccants for hygroscopic samples) .

Q. What computational models predict the compound’s pharmacokinetic (PK) profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.